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molecular formula C26H18N4O2 B8364102 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene

1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene

Cat. No. B8364102
M. Wt: 418.4 g/mol
InChI Key: ZATJTKAGCWLZOY-UHFFFAOYSA-N
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Patent
US05675020

Procedure details

The experimental procedure and reaction conditions were the same as described for Examples 5 and 6. Reagents used were 3.60 g (0.02 moles plus 0.14 g excess) of 4-nitrophthalonitrile and 1.66 g (0.01 moles) of 4-tert-butylcatechol (Aldrich). After workup and recrystallization 3.2 g (76.55% theoretical yield) of off-white crystals of the title compound were obtained. The product had the formula: ##STR14## The melting point was 161°-162° C. The elemental analysis for C26H18N4O2 was calc.: C, 74.64%; H, 4.30%; N, 13.39%; found: C, 74.55%; H, 4.25%; N, 13.39%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=1)[C:8]#[N:9])([O-])=O.[C:14]([C:18]1[CH:19]=[C:20]([OH:25])[C:21](=[CH:23][CH:24]=1)[OH:22])([CH3:17])([CH3:16])[CH3:15]>>[C:8]([C:7]1[CH:10]=[C:11]([CH:4]=[CH:5][C:6]=1[C:12]#[N:13])[O:22][C:21]1[CH:23]=[CH:24][C:18]([C:14]([CH3:17])([CH3:15])[CH3:16])=[CH:19][C:20]=1[O:25][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([C:12]#[N:13])[CH:5]=1)#[N:9]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The experimental procedure and reaction conditions
CUSTOM
Type
CUSTOM
Details
After workup and recrystallization 3.2 g (76.55% theoretical yield) of off-white crystals of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(OC2=C(C=C(C=C2)C(C)(C)C)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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